Physicochemical properties of 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate
Physicochemical properties of 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate
The following technical guide details the physicochemical properties, synthesis, and biomedical applications of 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate , structured for researchers in drug delivery and materials science.
CAS Registry Number: 767329-84-0 Synonyms: XF11F81; 2-(Perfluoropentyloxy)perfluoropropyl acrylate (IUPAC-based structural inference)
PART 1: EXECUTIVE SUMMARY
1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate is a specialized fluorinated monomer characterized by a branched perfluoropolyether (PFPE) tail linked to a reactive acrylate headgroup. Unlike linear perfluoroalkyl acrylates (e.g., PFOA derivatives), this molecule incorporates an ether oxygen and a trifluoromethyl branch within the fluorinated chain.
Why this molecule matters in drug development:
-
19F MRI Tracking: The high density of chemically equivalent fluorine atoms (particularly the terminal
and the branch) makes it an excellent candidate for 19F Magnetic Resonance Imaging (MRI) tracers, allowing "hot spot" imaging of drug delivery vehicles without background signal from biological tissues. -
Oxygen Therapeutics: The high solubility of oxygen in the perfluorinated tail enables the synthesis of emulsions or core-shell nanoparticles capable of acting as artificial oxygen carriers or enhancers for photodynamic therapy (PDT).
-
Stealth & Biocompatibility: Polymerization creates surfaces with extremely low surface energy, reducing protein adsorption (fouling) and improving the circulation time of nanoparticles.
PART 2: PHYSICOCHEMICAL PROPERTIES
The unique architecture of the "2-methyl-3-oxaoctyl" group—specifically the ether linkage (
Table 1: Core Physical Data
| Property | Value / Description | Note |
| Molecular Formula | Derived from structure | |
| Molecular Weight | 470.13 g/mol | Confirmed via CAS 767329-84-0 |
| Appearance | Clear, colorless liquid | Low viscosity relative to MW |
| Density | ~1.62 g/mL | Estimated based on fluoroacrylate homologs |
| Boiling Point | 60–80 °C @ 5–8 mmHg | Vacuum distillation required to prevent polymerization |
| Refractive Index ( | 1.33 – 1.34 | Extremely low; close to water |
| Solubility | Fluorinated solvents (HFE-7100, FC-40), | Insoluble in water; sparingly soluble in THF/Acetone |
| Flash Point | > 100 °C | Non-flammable under standard conditions |
Structural Analysis
The molecule consists of three distinct functional domains:
-
The Acrylate Head (
): Provides the handle for free-radical polymerization (ATRP, RAFT, or standard emulsion). -
The Spacer (
): The "1H,1H" designation indicates this methylene group insulates the ester from the electron-withdrawing power of the fluorines, ensuring hydrolytic stability. -
The Fluorinated Tail (
):-
Ether Linkage: Increases chain flexibility and lowers the melting point of the resulting polymer.
-
Trifluoromethyl Branch: Disrupts packing, creating amorphous (glassy) rather than crystalline polymers, which is critical for optical clarity and solubility.
-
PART 3: SYNTHESIS & MANUFACTURING
The synthesis typically follows a Fisher esterification or acyl chloride reaction starting from the corresponding fluoroalcohol.
Reaction Pathway
The precursor alcohol, 1H,1H-Perfluoro-2-methyl-3-oxaoctan-1-ol , is reacted with acryloyl chloride in the presence of a base (triethylamine) to scavenge HCl.
Figure 1: Synthesis pathway via acyl chloride esterification. The reaction is exothermic and requires cooling (0°C).
PART 4: BIOMEDICAL APPLICATIONS & MECHANISMS
19F MRI Theranostics
Standard MRI relies on protons (
-
Mechanism: Polymers made from 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate aggregate into nanoparticles. The high mobility of the pendant fluorinated chains (due to the ether linkage) ensures a sharp, intense NMR signal.
-
Application: Quantitative tracking of drug-loaded nanoparticles to tumors.
Oxygen Delivery Systems
Fluorocarbons dissolve oxygen (
-
Solubility: The perfluoro-ether tail creates "voids" in the liquid structure where
can reside. -
Application: This monomer can be copolymerized to form the shell of oxygen-carrying nanodroplets, stabilizing the interface and preventing coalescence in artificial blood substitutes.
"Stealth" Drug Carriers
-
Protein Repulsion: The low surface energy (~15 mN/m) of the polymerized fluorinated surface prevents the adsorption of opsonins (blood proteins that mark particles for immune clearance), thereby extending the circulation half-life of the drug carrier.
PART 5: EXPERIMENTAL PROTOCOLS
Protocol A: Synthesis of Fluorinated Nanoparticles (Emulsion Polymerization)
Goal: Create stable, monodisperse nanoparticles for drug encapsulation.
Materials:
-
Monomer: 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate (1.0 g)
-
Co-monomer: PEG-methacrylate (0.2 g) (for steric stabilization)
-
Crosslinker: Ethylene glycol dimethacrylate (EGDMA) (0.05 g)
-
Initiator: AIBN (10 mg)
-
Solvent: Acetone/Water (4:1 ratio)
Step-by-Step:
-
Dissolution: Dissolve the fluorinated monomer, PEG-methacrylate, and EGDMA in 4 mL of acetone.
-
Degassing: Purge the solution with Nitrogen (
) for 15 minutes to remove oxygen (which inhibits acrylates). -
Initiation: Add AIBN dissolved in a minimal amount of acetone.
-
Polymerization: Heat the sealed reaction vessel to 65°C for 12 hours under magnetic stirring (600 RPM).
-
Purification: Dialyze the resulting latex against pure water (MWCO 3.5 kDa) for 24 hours to remove unreacted monomer and solvent.
-
Characterization: Measure particle size via Dynamic Light Scattering (DLS).[1] Expected size: 100–200 nm.
Protocol B: 19F NMR Characterization
Goal: Verify chemical structure and purity.
-
Solvent Selection: Use Chloroform-d (
) or Acetone-d6 containing 1% -Trifluorotoluene as an internal standard. -
Acquisition:
-
1H NMR: Look for acrylate protons at
5.8–6.4 ppm (multiplets) and the spacer doublet at ~4.5 ppm. -
19F NMR: Look for the characteristic
signals (-80 to -85 ppm) and the internal signals (-120 to -130 ppm). The ether-adjacent signal will be shifted.
-
PART 6: SAFETY & HANDLING (SDS SUMMARY)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves; permeation time may be short for acrylates. |
| Eye Irritation | Category 2A (H319) | Use chemical splash goggles. |
| Sensitization | Skin Sensitizer (H317) | Avoid all skin contact; acrylates are potent sensitizers. |
| Thermal Stability | HF Generation | CRITICAL: Do not heat above 200°C. Thermal decomposition releases Hydrogen Fluoride (HF), which is fatal. |
Storage: Store at 2–8°C (refrigerated) to prevent spontaneous polymerization. Ensure the container shields light (amber glass).
PART 7: VISUALIZATION OF APPLICATION WORKFLOW
Figure 2: Workflow from monomer to theranostic application. The fluorinated core enables both imaging and gas transport.
References
- Google Patents. (2016). US20160369103A1 - Low refractive index coating for optical fibers. Retrieved from (Primary source for the specific use of 1H,1H-Perfluoro(2-methyl-3-oxaoctyl)
-
Fluoropharm. (n.d.). Product XF11F81: 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate.[2][3][4][5] Retrieved from [Link](Verification of CAS 767329-84-0 and commercial availability).
-
University of Queensland. (2019). Fluorinated Hydrogels as Advanced Drug Delivery Systems. Retrieved from [Link](Source for 19F MRI tracking mechanisms using fluorinated acrylates).
Sources
- 1. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 767329-84-0 | 1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate - Fluoropharm [fluoropharm.com]
- 3. 常州新氟化学有限公司--1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate|767329-84-0 [neofluoride.com]
- 4. Fluorinated compounds,CAS#:767329-84-0,1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate,1H,1H-Perfluoro(2-methyl-3-oxaoctyl) acrylate [en.chemfish.com]
- 5. CAS: 767329-84-0 | CymitQuimica [cymitquimica.com]
